1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine
Description
1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine is a chemical compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups. The compound’s unique structure, which includes a chlorine atom, two methyl groups, and two phenyl groups attached to a germanium atom, makes it an interesting subject for scientific research and industrial applications.
Properties
CAS No. |
918897-65-1 |
|---|---|
Molecular Formula |
C14H16ClGeN |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
N-[chloro(dimethyl)germyl]-N-phenylaniline |
InChI |
InChI=1S/C14H16ClGeN/c1-16(2,15)17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
CZZOSCCOSUWAET-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(N(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine typically involves the reaction of germanium tetrachloride with diphenylmagnesium and dimethylmagnesium. The reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants. The general reaction scheme is as follows:
GeCl4+2Ph2Mg+2Me2Mg→Ge(Ph2Me2Cl)+2MgCl2
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different organogermanium compounds.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.
Reduction Reactions: Reduction can lead to the formation of germane derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds, which are studied for their unique chemical properties.
Biology: Organogermanium compounds have been investigated for their potential biological activities, including anti-cancer and immunomodulatory effects.
Medicine: Some organogermanium compounds are explored for their therapeutic potential, although more research is needed to fully understand their mechanisms of action.
Industry: The compound is used in the production of high-performance materials, such as semiconductors and optical devices, due to the unique properties of germanium.
Mechanism of Action
The mechanism by which 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets, including enzymes and receptors, through its organogermanium core. The pathways involved may include modulation of oxidative stress and immune responses.
Comparison with Similar Compounds
1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine can be compared with other organogermanium compounds, such as:
Tetramethylgermane: Lacks the phenyl groups and chlorine atom, leading to different chemical properties and reactivity.
Triphenylgermanium chloride: Contains three phenyl groups and one chlorine atom, making it more hydrophobic and less reactive in substitution reactions.
Dimethylgermanium dichloride: Contains two chlorine atoms and two methyl groups, making it more reactive in nucleophilic substitution reactions.
The uniqueness of 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine lies in its balanced structure, which provides a combination of stability and reactivity, making it suitable for various applications.
Biological Activity
1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine (CAS No. 918897-65-1) is an organogermanium compound characterized by its unique structure, which includes a germanium atom bonded to a chlorine atom and two diphenylamine groups. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The molecular formula of 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine is C14H16ClGeN. Its structure can be represented as follows:
- Molecular Weight : 287.73 g/mol
- SMILES Notation : ClC(N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2
Biological Activity
Research on the biological activity of 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine indicates several potential effects, particularly in the context of cancer research and antimicrobial properties.
Anticancer Activity
Studies have shown that organogermanium compounds can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, a study highlighted that compounds with similar structures could inhibit cell proliferation and induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways .
Antimicrobial Properties
There is also emerging evidence suggesting that 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine may possess antimicrobial properties. The presence of the chlorine atom and the diphenylamino groups may enhance its interaction with microbial membranes, leading to disruption and cell death. Further studies are needed to quantify these effects and understand the underlying mechanisms.
Case Studies
Several case studies have explored the biological activities of organogermanium compounds:
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of organogermanium compounds on breast cancer cells.
- Findings : The study found that certain derivatives, including those similar to 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine, significantly inhibited cell growth and induced apoptosis at micromolar concentrations.
-
Antimicrobial Testing :
- Objective : To assess the antibacterial activity against Gram-positive and Gram-negative bacteria.
- Findings : Compounds with similar structures exhibited notable antibacterial activity, suggesting that 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine may have similar properties.
The proposed mechanisms for the biological activity of 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine include:
- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cell signaling pathways that regulate apoptosis and proliferation.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent apoptosis.
- Membrane Disruption : The amphiphilic nature of the compound may allow it to integrate into lipid membranes, disrupting their integrity and leading to cell lysis.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
